molecular formula C25H17N3O4 B11552598 2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B11552598
M. Wt: 423.4 g/mol
InChI Key: DURDIZMCPWGFEF-JVWAILMASA-N
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Description

2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is a heterocyclic compound that belongs to the class of furan derivatives. This compound is characterized by its complex structure, which includes a furan ring substituted with various functional groups, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile typically involves the condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with 4-methoxy-3-nitrobenzaldehyde in the presence of an acid catalyst. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophilic reagents like hydrazine and hydroxylamine are employed.

Major Products

    Oxidation: Formation of nitro-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H17N3O4

Molecular Weight

423.4 g/mol

IUPAC Name

2-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C25H17N3O4/c1-31-22-13-12-17(14-21(22)28(29)30)16-27-25-20(15-26)23(18-8-4-2-5-9-18)24(32-25)19-10-6-3-7-11-19/h2-14,16H,1H3/b27-16+

InChI Key

DURDIZMCPWGFEF-JVWAILMASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)[N+](=O)[O-]

Origin of Product

United States

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